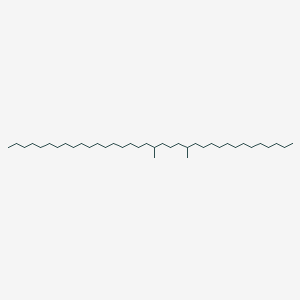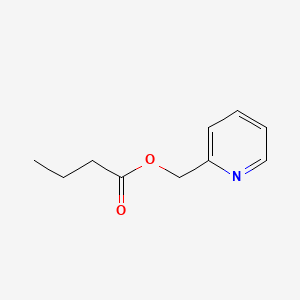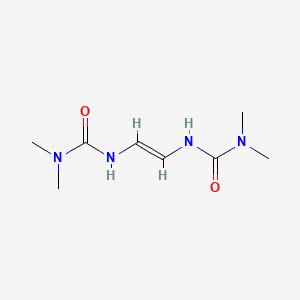
Urea, 3,3'-vinylenebis(1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is a derivative of urea, characterized by the presence of a vinyl group and two dimethyl groups attached to the nitrogen atoms. This compound is part of a broader class of urea derivatives, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 3,3’-vinylenebis(1,1-dimethyl-) typically involves the reaction of dimethylamine with a vinyl-containing isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of urea, 3,3’-vinylenebis(1,1-dimethyl-) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Urea, 3,3’-vinylenebis(1,1-dimethyl-) undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, saturated urea compounds, and various substituted urea derivatives. These products have diverse applications in different fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Urea, 3,3’-vinylenebis(1,1-dimethyl-) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of urea, 3,3’-vinylenebis(1,1-dimethyl-) involves its interaction with specific molecular targets and pathways. The vinyl group allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Dimethylurea: A simpler derivative of urea with two methyl groups attached to the nitrogen atoms.
Methylenebis(dimethylurea): A compound with a methylene bridge connecting two dimethylurea units.
Hydroxymethyl-dimethylurea: A derivative with a hydroxymethyl group attached to the nitrogen atom.
Uniqueness
Urea, 3,3’-vinylenebis(1,1-dimethyl-) is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring specific chemical functionalities.
Properties
CAS No. |
73840-17-2 |
|---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-[(E)-2-(dimethylcarbamoylamino)ethenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H16N4O2/c1-11(2)7(13)9-5-6-10-8(14)12(3)4/h5-6H,1-4H3,(H,9,13)(H,10,14)/b6-5+ |
InChI Key |
BOLVJFYAJXYIKB-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C(=O)N/C=C/NC(=O)N(C)C |
Canonical SMILES |
CN(C)C(=O)NC=CNC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)


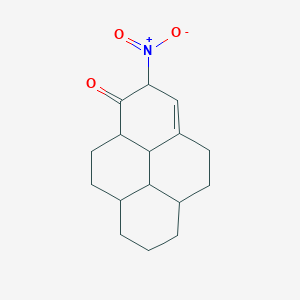
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
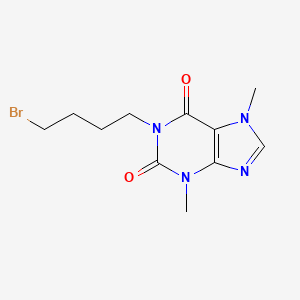

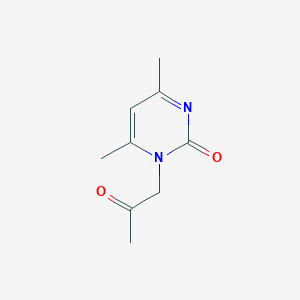

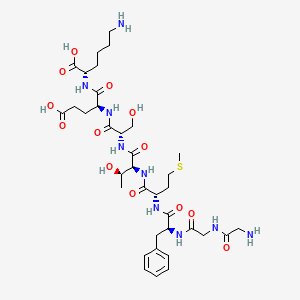
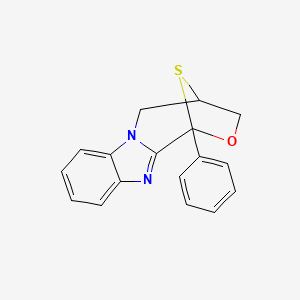
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
